4-Isopropoxy-2-(piperidin-1-yl)aniline
Description
4-Isopropoxy-2-(piperidin-1-yl)aniline is a substituted aniline derivative featuring an isopropoxy group at the 4-position and a piperidin-1-yl moiety at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-piperidin-1-yl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-12-6-7-13(15)14(10-12)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9,15H2,1-2H3 |
InChI Key |
DNGHQSVXCBEUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-(piperidin-1-yl)aniline typically involves the reaction of 4-isopropoxyaniline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 4-isopropoxyaniline is treated with piperidine in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Isopropoxy-2-(piperidin-1-yl)aniline may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Isopropoxy-2-(piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-isopropoxy-2-(piperidin-1-yl)aniline with analogous compounds in terms of structural features , synthetic routes , physicochemical properties , and biological activity .
Structural Analogues
| Compound Name | Substituents (Position) | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Isopropoxy-2-(piperidin-1-yl)aniline | -OCH(CH3)2 (4), -piperidin-1-yl (2) | Reference compound | ~262.4 (estimated) |
| 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline (HR237991) | -OCH(CH3)2 (2), -4-methylpiperazin-1-yl (4) | Piperazine vs. piperidine; substituent positions reversed | 249.35 |
| 4-(Piperidin-1-yl)aniline dihydrochloride | -Piperidin-1-yl (4) | Lacks isopropoxy group; hydrochloride salt | 229.2 (free base) |
| N-(4-(3-(Piperidin-1-yl)propoxy)benzyl)-2-(4-(trifluoromethyl)phenoxy)aniline (34c) | Trifluoromethylphenoxy (2), piperidinylpropoxy (4) | Extended alkyl chain; trifluoromethyl group | 542.6 |
| 4-[2-(1-Piperidinyl)ethyl]aniline | -CH2CH2-piperidin-1-yl (4) | Ethyl linker between piperidine and aniline | 222.3 |
Key Observations :
- Positional isomerism : HR237991 reverses substituent positions (isopropoxy at 2 vs. 4), altering electronic and steric effects .
- Piperidine vs.
- Substituent bulk: Compounds like 34c incorporate bulkier groups (e.g., trifluoromethylphenoxy), which may enhance target specificity but reduce bioavailability .
Physicochemical Properties
- Lipophilicity : The isopropoxy group in 4-isopropoxy-2-(piperidin-1-yl)aniline increases logP compared to unsubstituted 4-(piperidin-1-yl)aniline (estimated logP ~2.5 vs. ~1.8) .
- Solubility : Piperazine-containing analogues (e.g., HR237991) may exhibit better aqueous solubility due to increased polarity .
- Stability : Piperidine derivatives are generally stable under physiological conditions, whereas compounds with labile groups (e.g., trifluoromethyl in 34c) may undergo metabolic degradation .
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